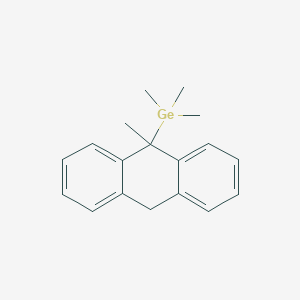![molecular formula C13H26OS2 B14394193 [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-62-6](/img/structure/B14394193.png)
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is a chemical compound known for its unique structure and properties It features a dithiolan ring, which is a five-membered ring containing two sulfur atoms, and a nonyl group, which is a nine-carbon alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the nonyl group. One common method is the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the dithiolan ring. The nonyl group can then be introduced through a nucleophilic substitution reaction using a nonyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The nonyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nonyl group can interact with hydrophobic regions of proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,4S)-2-Decyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Octyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol
Uniqueness
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is unique due to its specific nonyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
88101-62-6 |
|---|---|
Fórmula molecular |
C13H26OS2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
[(2R,4S)-2-nonyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C13H26OS2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-14H,2-11H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
ZLOVHPNJWVTMQX-QWHCGFSZSA-N |
SMILES isomérico |
CCCCCCCCC[C@@H]1SC[C@@H](S1)CO |
SMILES canónico |
CCCCCCCCCC1SCC(S1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)


![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)




